2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide
Brand Name: Vulcanchem
CAS No.: 625437-93-6
VCID: VC0363302
InChI: InChI=1S/C18H19N3O2/c22-17(19-11-10-13-6-2-1-3-7-13)12-16-18(23)21-15-9-5-4-8-14(15)20-16/h1-9,16,20H,10-12H2,(H,19,22)(H,21,23)
SMILES: C1=CC=C(C=C1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3N2
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4g/mol

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide

CAS No.: 625437-93-6

Main Products

VCID: VC0363302

Molecular Formula: C18H19N3O2

Molecular Weight: 309.4g/mol

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide - 625437-93-6

CAS No. 625437-93-6
Product Name 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide
Molecular Formula C18H19N3O2
Molecular Weight 309.4g/mol
IUPAC Name 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C18H19N3O2/c22-17(19-11-10-13-6-2-1-3-7-13)12-16-18(23)21-15-9-5-4-8-14(15)20-16/h1-9,16,20H,10-12H2,(H,19,22)(H,21,23)
Standard InChIKey ALYVOKZTHSTUAG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3N2
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3N2
PubChem Compound 3155914
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator